molecular formula C18H18N4O3 B2646139 N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1448052-65-0

N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2646139
CAS No.: 1448052-65-0
M. Wt: 338.367
InChI Key: LQGLBFPUAQMCHV-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is a complex organic compound that features both indole and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps:

    Formation of the Indole Derivative: The initial step involves the synthesis of the indole derivative. This can be achieved by reacting 1-methylindole with an appropriate aldehyde under acidic conditions to form the corresponding indole-3-carbinol.

    Oxalamide Formation: The indole-3-carbinol is then reacted with oxalyl chloride to form the intermediate oxalyl chloride derivative.

    Coupling with Pyridine: Finally, the oxalyl chloride derivative is coupled with 3-aminopyridine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The oxalamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The indole and pyridine rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nitrating agents (e.g., HNO3/H2SO4), halogenating agents (e.g., Br2, Cl2).

Major Products

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.

    Biological Studies: It is used in the study of cell signaling pathways and as a probe to understand the interaction between small molecules and proteins.

    Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide exerts its effects involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can influence cell signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-hydroxy-2-(1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide: Lacks the methyl group on the indole ring.

    N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-2-yl)oxalamide: Has the pyridine ring at a different position.

    N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-4-yl)oxalamide: Has the pyridine ring at a different position.

Uniqueness

N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is unique due to the specific positioning of the hydroxyl group and the methyl group on the indole ring, which can significantly influence its biological activity and binding properties. The combination of indole and pyridine moieties also provides a versatile scaffold for further chemical modifications and optimization for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-22-11-14(13-6-2-3-7-15(13)22)16(23)10-20-17(24)18(25)21-12-5-4-8-19-9-12/h2-9,11,16,23H,10H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGLBFPUAQMCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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